Methyl 5-amino-4-nitrothiophene-2-carboxylate
Overview
Description
Methyl 5-amino-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C6H7N2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
Methyl 5-amino-4-nitrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-nitrothiophene-2-carboxylate typically involves the nitration of methyl thiophene-2-carboxylate followed by amination. The nitration process introduces a nitro group at the 4-position of the thiophene ring. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Methyl 5-amino-4-nitrothiophene-2-carboxylate: Unique due to its specific substitution pattern on the thiophene ring.
Methyl 5-amino-4-chlorothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a nitro group.
Methyl 5-amino-4-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both amino and nitro groups on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 5-amino-4-nitrothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKSILGWVCZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605548 | |
Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106850-17-3 | |
Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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